Milacemide

MAO-B inhibition Species differences Translational pharmacology

Milacemide is the only compound that functions simultaneously as a MAO-B suicide substrate and glycine prodrug, delivering glycine to the CNS via oxidative cleavage. Unlike selegiline or rasagiline, it enables mechanistic dissection of MAO-B-mediated bioactivation. As the direct chemical progenitor of safinamide, it is essential for comparative SAR studies. Researchers rely on Milacemide to model species-dependent MAO-B inhibition and translational discordance in CNS drug development. Secure your supply for enzyme kinetics and allodynia research.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 76990-56-2
Cat. No. B1266084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilacemide
CAS76990-56-2
Synonyms2-n-pentylaminoacetamide
CP 1552
CP 1552-S
CP-1552
CP-1552S
milacemide
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCCCNCC(=O)N
InChIInChI=1S/C7H16N2O/c1-2-3-4-5-9-6-7(8)10/h9H,2-6H2,1H3,(H2,8,10)
InChIKeyGJNNXIYZWIZFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Milacemide (CAS 76990-56-2): A Dual-Action MAO-B Inhibitor and Glycine Prodrug for Neurological Research


Milacemide (2-n-pentylaminoacetamide, C7H16N2O, MW 144.21) is an orally active monoamine oxidase B (MAO-B) inhibitor that simultaneously functions as a glycine prodrug, enabling CNS glycine elevation without the blood-brain barrier limitations of direct glycine administration . Unlike conventional MAO-B inhibitors that solely modulate dopamine catabolism, Milacemide undergoes MAO-B-mediated oxidative cleavage to generate glycinamide and subsequently glycine within the brain, conferring a unique dual pharmacological mechanism [1]. Originally developed by G.D. Searle & Company, the compound has been evaluated in clinical trials for Alzheimer's disease and Parkinson's disease, though it was ultimately abandoned as a therapeutic candidate due to negative efficacy outcomes and hepatotoxicity concerns [2].

Why Milacemide Cannot Be Substituted with Generic MAO-B Inhibitors or Glycine Prodrugs


Milacemide occupies a distinct chemical space at the intersection of MAO-B inhibition and glycine prodrug delivery that cannot be replicated by single-mechanism alternatives. The compound's pentylaminoacetamide structure serves simultaneously as a MAO-B suicide substrate and a glycine precursor scaffold [1]. This dual functionality contrasts sharply with conventional MAO-B inhibitors (selegiline, rasagiline, safinamide) that lack any glycine-elevating capacity, and differs from alternative glycine prodrugs or direct glycine receptor modulators that do not inhibit MAO-B. Critically, the compound exhibits marked species-dependent differences in MAO-B inhibition potency, with human MAO-B being significantly less sensitive than rodent enzymes [2]—a property that directly contributed to translational failure from preclinical models to human clinical trials [3]. Furthermore, Milacemide serves as the structural progenitor from which safinamide was derived via molecular modification to enhance anticonvulsant activity [4], making Milacemide uniquely valuable as a reference tool for investigating structure-activity relationships in alpha-aminoamide drug development.

Quantitative Differentiation Evidence for Milacemide Relative to MAO-B Inhibitor Comparators and Glycine Pathway Modulators


Species-Specific MAO-B Inhibition: Human MAO-B Is Less Sensitive to Milacemide Than Rodent MAO-B

Milacemide exhibits substantial species-dependent variation in MAO-B inhibition, with human MAO-B from brain and liver mitochondria demonstrating significantly lower sensitivity compared to rat and mouse MAO-B enzymes [1]. This property is shared with ox liver MAO-B, which similarly showed reduced sensitivity relative to rodent enzymes [1]. This species divergence in target engagement constitutes a critical differentiator when selecting MAO-B inhibitors for translational research—most preclinical efficacy data for Milacemide were generated in rodent models, yet the compound's reduced potency against human MAO-B may explain the discordance between positive preclinical cognition findings and negative human clinical outcomes [2].

MAO-B inhibition Species differences Translational pharmacology Enzyme kinetics

Dual Neurotransmitter Modulation: Dopamine Increase with Serotonin Sparing in Primate Caudate Nucleus

In rhesus monkeys administered Milacemide (100 mg/kg for 21 days), caudate nucleus dopamine levels were significantly increased with concomitant reductions in the dopamine metabolites dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) [1]. Notably, serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the striatum, pons, and hippocampus remained unchanged, though significant increases in cortical 5-HT were observed in frontal, temporal, and visual cortex [1]. This regional neurotransmitter specificity distinguishes Milacemide from non-selective MAO inhibitors that broadly elevate both dopamine and serotonin, and from selective MAO-B inhibitors like selegiline and rasagiline, which lack the glycine-mediated component that may contribute to cortical serotonergic modulation.

Dopaminergic modulation Serotonergic activity Neurotransmitter profiling Non-human primate pharmacology

Anti-Allodynic Efficacy with Normal Nociception Preservation in Strychnine-Induced Allodynia Model

In a rat model of strychnine-induced allodynia (spinal glycine receptor blockade), intravenous Milacemide produced dose-dependent inhibition of allodynic responses without affecting normal nociceptive processing to noxious pinch stimuli [1]. The anti-allodynic effect was blocked by L-deprenyl (MAO-B inhibitor) pretreatment but not by clorgyline (MAO-A inhibitor), confirming MAO-B-mediated metabolism is required for efficacy [1]. This selective modulation of pathological pain processing contrasts with conventional analgesics that broadly suppress both allodynia and normal nociception.

Allodynia Glycine receptor Pain research Spinal cord pharmacology

Clinical Inefficacy in Alzheimer's Dementia with Quantified Hepatotoxicity Signal

In a double-blind, placebo-controlled, randomized trial of 228 SDAT outpatients, Milacemide (1200 mg/day for 1 month) produced no significant improvement on the Alzheimer's Disease Assessment Scale or Mini-Mental State Examination versus placebo [1]. Four subjects (approximately 3.5% of the Milacemide-treated group) developed significant liver enzyme elevations requiring study withdrawal [1]. A separate multicenter dose-ranging study (400, 800, 1200 mg/day) similarly found no cognitive efficacy, with 5 of 148 enrolled patients requiring withdrawal due to clinically significant AST/ALT elevations [2]. This well-documented negative clinical efficacy profile, combined with a reproducible hepatotoxicity signal, distinguishes Milacemide from clinically approved MAO-B inhibitors (selegiline, rasagiline, safinamide) that have demonstrated at least modest cognitive or motor benefits with acceptable hepatic safety margins.

Alzheimer's disease Clinical trial Cognition Hepatotoxicity Safety pharmacology

Acute Parkinsonian Severity Increase with Milacemide Monotherapy

In a double-blind, placebo-controlled study of six Parkinson's disease patients, Milacemide administered as monotherapy (single oral dose of 1200 mg) produced a transient increase in overall parkinsonian severity, primarily due to worsening rigidity [1]. This finding is mechanistically significant, as it contrasts with the dopamine-elevating effects observed in primate caudate nucleus following chronic Milacemide treatment [2] and diverges from the established antiparkinsonian efficacy of MAO-B inhibitors like selegiline and rasagiline when used as monotherapy or adjunctive therapy. The acute worsening suggests that Milacemide's glycine prodrug component may produce NMDA receptor-mediated or other glutamatergic effects that counteract the potential benefit of MAO-B inhibition in the parkinsonian state.

Parkinson's disease Glutamatergic modulation Motor function Dopaminergic therapy

Structural Progenitor Role: Milacemide as the Direct Chemical Precursor to Safinamide

Milacemide represents the foundational alpha-aminoamide scaffold from which safinamide—a clinically approved MAO-B inhibitor for Parkinson's disease—was developed through systematic structural modification [1]. The evolutionary path from Milacemide (weak anticonvulsant, discontinued due to hepatotoxicity and cognitive inefficacy) to safinamide (robust anticonvulsant activity, approved therapeutic with favorable safety profile) constitutes a well-documented case study in medicinal chemistry optimization [1]. This direct lineage distinguishes Milacemide from other MAO-B inhibitors; no other compound in this class serves as the explicit chemical template for a subsequently approved drug within the same mechanistic family.

Alpha-aminoamide Drug discovery Structure-activity relationship Safinamide Anticonvulsant

Validated Research Applications for Milacemide Based on Quantitative Evidence


Species-Specific MAO-B Pharmacology and Translational Failure Modeling

Milacemide serves as an instructive tool compound for investigating species-dependent differences in MAO-B inhibitor pharmacology [1]. The documented lower sensitivity of human MAO-B compared to rodent MAO-B [1], combined with the compound's positive preclinical cognition data and negative human clinical outcomes [2], provides a validated model system for studying translational discordance in CNS drug development. Researchers can employ Milacemide in comparative enzyme kinetics studies across species-specific MAO-B preparations to characterize structure-activity determinants of isoform selectivity and species divergence.

Glycine Prodrug Mechanism Studies and Spinal Pain Processing Research

In experimental pain research, Milacemide provides a pharmacologically validated tool for investigating glycine-mediated modulation of spinal allodynia without confounding effects on normal nociception [1]. The compound's dose-dependent anti-allodynic efficacy (ED50 = 398-404 mg/kg i.v.) in the strychnine-induced allodynia model, coupled with its dependence on MAO-B-mediated bioactivation (demonstrated by L-deprenyl blockade), enables mechanistic dissection of glycine receptor function in pathological pain states [1]. This application is particularly relevant for studies requiring dissociation of allodynia from normal sensory processing.

Alpha-Aminoamide Scaffold Reference for Structure-Activity Relationship Studies

Milacemide is uniquely positioned as the direct chemical progenitor of safinamide, enabling comparative structure-activity relationship (SAR) investigations within the alpha-aminoamide class [1]. Researchers can utilize Milacemide as the unoptimized reference scaffold against which the structural modifications leading to safinamide—which confer enhanced anticonvulsant activity, improved safety profile, and additional ion channel modulating properties—can be systematically evaluated. This application supports medicinal chemistry optimization studies, patent landscape analysis, and computational modeling of alpha-aminoamide pharmacophore evolution.

MAO-B Substrate-Enzyme Interaction and Mechanism-Based Inhibition Studies

Milacemide functions as both a selective MAO-B substrate and an enzyme-activated (suicide) inhibitor, with its oxidative cleavage by MAO-B generating glycinamide and glycine as pharmacologically active metabolites [1][2]. This dual substrate-inhibitor relationship distinguishes Milacemide from purely competitive or purely irreversible MAO-B inhibitors, making it a valuable probe for studying mechanism-based enzyme inactivation kinetics, metabolic bioactivation pathways, and the interplay between substrate turnover and enzyme inhibition in MAO-B pharmacology.

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